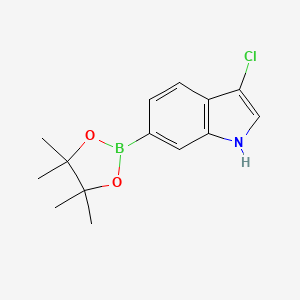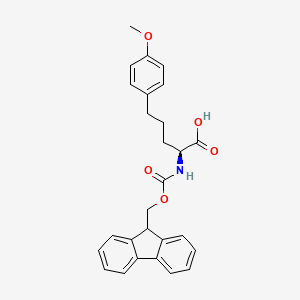
(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester: is a chemical compound with the molecular formula C14H17BClNO2 . It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a boronic acid ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester typically involves the borylation of 3-chloroindole. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of 3-chloroindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of chemicals to meet industrial safety and environmental standards .
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction allows the formation of carbon-carbon bonds by coupling the boronic acid ester with aryl or vinyl halides.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF), inert atmosphere.
Protodeboronation: Protic solvents or acids, sometimes in the presence of a catalyst.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.
Protodeboronation: Formation of the corresponding indole derivative without the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry: (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: Indole derivatives, including this compound, have shown potential biological activities. They are being explored for their antiviral, anticancer, and antimicrobial properties. The compound’s ability to participate in various chemical reactions makes it a versatile tool in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as an intermediate in the synthesis of various functionalized organic compounds .
Mecanismo De Acción
The mechanism of action of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is primarily related to its ability to undergo cross-coupling reactions. The boronic acid ester group allows it to form carbon-carbon bonds with other organic molecules, facilitating the synthesis of complex structures. This reactivity is harnessed in various chemical processes to create new compounds with desired properties .
Comparación Con Compuestos Similares
- (3-Bromo-1H-indol-6-yl)boronic acid pinacol ester
- (3-Iodo-1H-indol-6-yl)boronic acid pinacol ester
- (3-Methyl-1H-indol-6-yl)boronic acid pinacol ester
Comparison: While these compounds share a similar indole backbone and boronic acid ester functionality, the presence of different substituents (e.g., chloro, bromo, iodo, methyl) can significantly influence their reactivity and applications. For instance, the chloro substituent in (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester may offer unique reactivity patterns compared to its bromo or iodo counterparts, making it suitable for specific synthetic applications .
Propiedades
IUPAC Name |
3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(16)8-17-12(10)7-9/h5-8,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWAWIMLXDCFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)



![Cyclopentene;dicyclohexyl-[1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B8229371.png)



![tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8229404.png)




